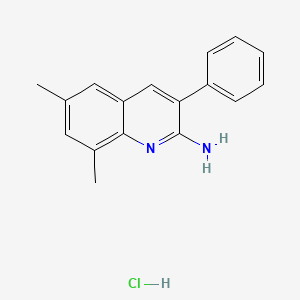

2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride

CAS No.: 1173078-52-8

Cat. No.: VC16951330

Molecular Formula: C17H17ClN2

Molecular Weight: 284.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1173078-52-8 |

|---|---|

| Molecular Formula | C17H17ClN2 |

| Molecular Weight | 284.8 g/mol |

| IUPAC Name | 6,8-dimethyl-3-phenylquinolin-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C17H16N2.ClH/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13;/h3-10H,1-2H3,(H2,18,19);1H |

| Standard InChI Key | MHXWKEJYAMYJGL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C(=C1)C=C(C(=N2)N)C3=CC=CC=C3)C.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Amino-6,8-dimethyl-3-phenylquinoline hydrochloride is a nitrogen-containing heterocycle with the systematic IUPAC name 3-phenyl-6,8-dimethylquinolin-2-amine hydrochloride. Its molecular formula is C₁₉H₁₉ClN₂, corresponding to a molecular weight of 310.82 g/mol . The compound’s structure consists of a quinoline backbone substituted with:

-

An amino group (-NH₂) at position 2,

-

Methyl groups (-CH₃) at positions 6 and 8,

-

A phenyl ring (-C₆H₅) at position 3,

-

A hydrochloride salt formed via protonation of the amino group .

The planar quinoline core facilitates π-π stacking interactions, while the phenyl and methyl groups introduce steric and electronic modulation, influencing reactivity and solubility .

Spectroscopic and Computational Data

Density functional theory (DFT) studies on analogous quinoline derivatives reveal that electron-donating substituents (e.g., -NH₂, -CH₃) elevate the highest occupied molecular orbital (HOMO) energy, enhancing nucleophilic reactivity . Nuclear magnetic resonance (NMR) spectra for related compounds exhibit characteristic shifts:

-

¹H NMR: Aromatic protons resonate between δ 7.2–8.1 ppm, with methyl groups appearing as singlets near δ 2.5 ppm .

-

¹³C NMR: The quinoline carbons are observed between δ 115–160 ppm, while the phenyl carbons appear at δ 125–140 ppm .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-amino-6,8-dimethyl-3-phenylquinoline hydrochloride typically involves a multi-step protocol:

Step 1: Formation of the Quinoline Core

A Friedländer condensation between 2-amino-5-nitrophenyl(phenyl)methanone and pentane-2,4-dione in ethanol under acidic conditions yields the nitro-substituted quinoline precursor . For example, heating at 80°C for 6 hours in the presence of hydrochloric acid produces 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one .

Step 2: Nitro Reduction to Amine

Catalytic hydrogenation or chemical reduction using zinc dust and ammonium chloride converts the nitro group to an amine. In a representative procedure, 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethan-1-one is treated with Zn/NH₄Cl in a dioxane-water mixture at room temperature, affording the amine intermediate in >90% yield .

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), precipitating the hydrochloride salt. Purification via recrystallization or column chromatography ensures high purity .

Optimization and Scalability

Recent advances employ HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent for introducing acyl groups, though this is more relevant to functionalized derivatives . Reaction scalability is enhanced by using cost-effective reductants like zinc dust and avoiding chromatographic purification through pH-controlled crystallization .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Quinoline derivatives are pivotal in antimalarial (e.g., chloroquine) and anticancer drug development. The amino and phenyl groups in 2-amino-6,8-dimethyl-3-phenylquinoline hydrochloride enable further functionalization, such as:

-

Acylation: Reaction with acetic anhydride yields acetamide derivatives for kinase inhibition studies .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups, expanding bioactivity profiles .

Material Science

The compound’s rigid aromatic structure makes it a candidate for organic light-emitting diodes (OLEDs). DFT calculations predict a HOMO-LUMO gap of 3.2–3.5 eV, suitable for electron transport layers .

Comparative Analysis with Analogous Compounds

| Property | 2-Amino-6,8-dimethyl-3-phenylquinoline HCl | 2-Amino-6,7-dimethylquinoline HCl | 2-Amino-3-phenylquinoline HCl |

|---|---|---|---|

| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₁H₁₃ClN₂ | C₁₅H₁₃ClN₂ |

| Molecular Weight | 310.82 g/mol | 216.69 g/mol | 264.73 g/mol |

| Solubility in DMF | High | Moderate | High |

| Synthetic Yield | 75–85% | 60–70% | 65–75% |

The additional methyl and phenyl groups in 2-amino-6,8-dimethyl-3-phenylquinoline hydrochloride enhance steric hindrance, reducing reactivity but improving thermal stability compared to simpler analogues .

Future Directions and Research Gaps

Despite its synthetic utility, gaps persist in:

-

In Vivo Toxicity Profiles: Long-term exposure studies are needed to assess carcinogenic potential.

-

Catalytic Applications: Exploration as a ligand in asymmetric catalysis remains unexplored.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume